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Compound of Interest

Compound Name: (2-Azidoethoxy)benzene

CAS No.: 70659-90-4

Cat. No.: B1340148

Get Quote

Executive Summary
2-Phenoxyethyl azide (Synonyms: (2-Azidoethoxy)benzene,

-Phenoxyethyl azide) is a versatile organic azide widely utilized as a model substrate in
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[1] Its structure—a phenyl
ether linked to an azide via an ethyl spacer—provides a stable, non-volatile "clickable" handle
that introduces a lipophilic phenoxy group into target molecules. This guide outlines its
chemical identity, a self-validating synthesis protocol, and its primary applications in medicinal
chemistry.
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Property Data

Chemical Name 2-Phenoxyethyl azide

Synonyms
(2-Azidoethoxy)benzene;

-Phenoxyethyl azide; 1-Azido-2-phenoxyethane

CAS Number
Not widely indexed (Precursor: 2-Phenoxyethyl

bromide, CAS 589-10-6)

Molecular Formula

Molecular Weight 163.18 g/mol

Appearance Colorless to pale yellow oil

Boiling Point
~100-110 °C (at reduced pressure,

extrapolated)

Solubility
Soluble in organic solvents (DCM, EtOAc,

DMF); Insoluble in water

Stability
Stable at room temperature; Decomposes at

high heat (>150°C)

Structural Analysis
The molecule consists of a phenoxy group (lipophilic anchor) connected by an ethylene linker

to a terminal azide group (reactive electrophile). The C/N ratio is

(

), which places it on the borderline of the "Rule of Six" for azide safety (C/N

3 is preferred). While generally stable, it should be treated with the standard precautions
reserved for organic azides.

Synthesis Protocol: Nucleophilic Substitution
The most robust method for synthesizing 2-Phenoxyethyl azide is the
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displacement of bromide from 2-phenoxyethyl bromide using sodium azide. This protocol is
preferred over the tosylate route due to the commercial availability and stability of the bromide
precursor.

Reagents & Equipment
Precursor: 2-Phenoxyethyl bromide (CAS: 589-10-6)

Nucleophile: Sodium Azide (

) (CAS: 26628-22-8)

Solvent: N,N-Dimethylformamide (DMF) or DMSO (Anhydrous)

Catalyst (Optional): Sodium Iodide (NaI) (Finkelstein condition to accelerate rate)

Safety Gear: Blast shield, non-metallic spatula (Teflon/wood), nitrile gloves.

Step-by-Step Methodology
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxyethyl

bromide (1.0 equiv, e.g., 10 mmol, 2.01 g) in anhydrous DMF (20 mL).

Azidation: Add sodium azide (1.5 equiv, 15 mmol, 0.98 g) in a single portion. Caution: Avoid

metal spatulas.

Reaction: Heat the mixture to 60–80 °C behind a blast shield for 4–16 hours.

Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (

) will disappear, and the azide product (

, often co-elutes but stains differently) will form. IR monitoring is superior: look for the
appearance of the strong azide stretch at ~2100 cm⁻¹.

Workup:

Cool the reaction to room temperature.[2][3]

Dilute with Water (100 mL) to dissolve excess salts and DMF.
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Extract with Diethyl Ether or Ethyl Acetate (

mL).

Wash the combined organics with Brine (

mL) to remove residual DMF.

Dry over anhydrous

, filter, and concentrate under reduced pressure at

°C.

Purification: The crude oil is typically pure enough (>95%) for Click chemistry. If necessary,

purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram
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Caption: S_N2 synthesis pathway converting the alkyl bromide to the target azide.

Applications in Drug Discovery & Chemical Biology
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
2-Phenoxyethyl azide is the "gold standard" model azide for testing new alkynes or catalyst

systems. Its phenoxy group provides UV absorbance (facilitating HPLC monitoring), while the

ethyl spacer prevents steric hindrance near the reaction center.

Experimental Application:
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Reaction: Reacts with terminal alkynes (e.g., phenylacetylene) to form 1,4-disubstituted

1,2,3-triazoles.

Conditions:

(1-5 mol%), Sodium Ascorbate (10-20 mol%),

-BuOH/

(1:1).

Utility: Used to optimize "Click" conditions before applying them to expensive biological

scaffolds (e.g., proteins, DNA).

Heterocycle Synthesis
Beyond Click chemistry, this azide serves as a precursor for:

Primary Amines: Via Staudinger reduction (

) or catalytic hydrogenation (

).

Nitrogen Heterocycles: Precursor for pyrrolidines and triazolines via intramolecular

cyclizations.

CuAAC Mechanism Diagram
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Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing the

azide.

Safety & Handling
Explosion Hazard: While 2-Phenoxyethyl azide is relatively stable, never concentrate

reaction mixtures to dryness if they contain unreacted sodium azide.

Halogenated Solvents: Do not use Dichloromethane (DCM) with Sodium Azide; it can form

Diazidomethane, which is highly explosive. Use Ethyl Acetate or Ether for extractions.

Disposal: Quench excess azide with dilute sodium nitrite (

) and sulfuric acid (

) to convert it to nitrous oxide (

) and nitrogen (

) before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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